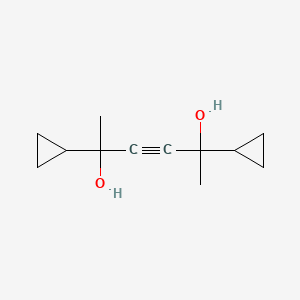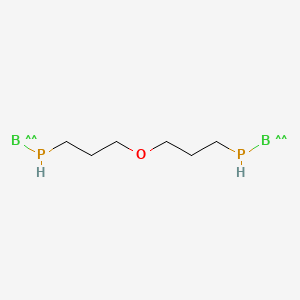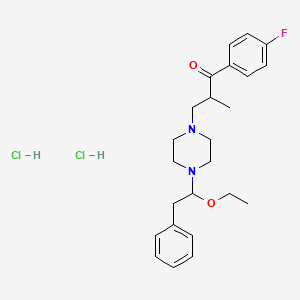
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoro-2-methylpropiophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluoro-substituted phenyl group, and a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of beta-ethoxyphenethylamine with piperazine under controlled conditions to form the piperazine intermediate.
Fluorination: The next step involves the introduction of the fluoro group to the phenyl ring. This is typically achieved using a fluorinating agent such as fluorobenzene in the presence of a catalyst.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the fluorination and acylation steps to enhance efficiency and yield.
Purification: The final product is purified using crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, resulting in the formation of alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2-methylpropiophenol.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a psychoactive compound.
Biological Studies: Used in studies to understand its effects on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to and modulates the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): Another phenethylamine derivative with a methylenedioxy group.
Uniqueness
Structural Complexity: The presence of the piperazine ring and the fluoro-substituted phenyl group makes it structurally unique.
Pharmacological Profile: Its interaction with multiple neurotransmitter receptors distinguishes it from other similar compounds.
Properties
CAS No. |
21263-18-3 |
|---|---|
Molecular Formula |
C24H33Cl2FN2O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-3-29-23(17-20-7-5-4-6-8-20)27-15-13-26(14-16-27)18-19(2)24(28)21-9-11-22(25)12-10-21;;/h4-12,19,23H,3,13-18H2,1-2H3;2*1H |
InChI Key |
UCKBLZVGUNLFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


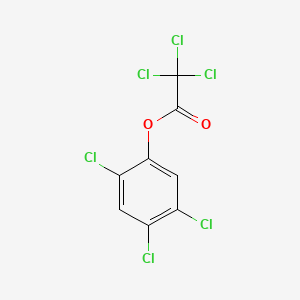
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
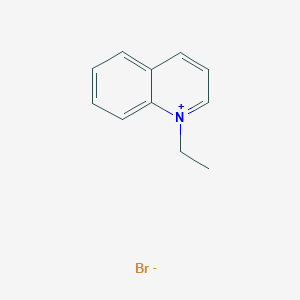
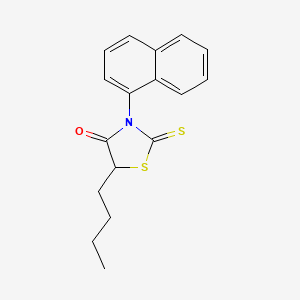
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

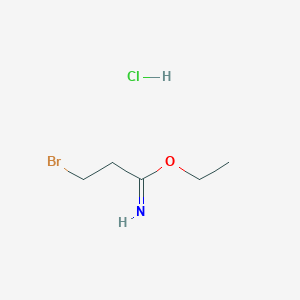
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)



